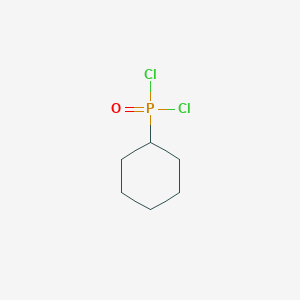

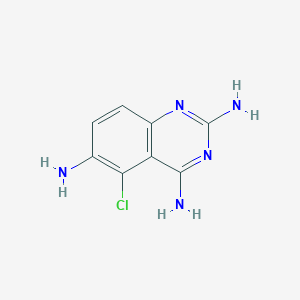

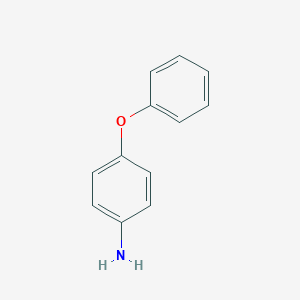

![molecular formula C11H22N2O3 B093463 (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid CAS No. 17665-00-8](/img/structure/B93463.png)

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid, also known as leucine, is an essential amino acid that plays a crucial role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine cannot be synthesized by the body and must be obtained through diet or supplementation.

Mechanism of Action

Leucine activates mTOR signaling pathway, which leads to the phosphorylation of downstream targets such as p70S6K and 4E-BP1, resulting in increased protein synthesis. Leucine also activates the insulin-like growth factor 1 (IGF-1) signaling pathway, which is involved in muscle growth and repair.

Biochemical and Physiological Effects:

Leucine has several biochemical and physiological effects on the body. It is involved in the synthesis of proteins, which are essential for muscle growth and repair. Leucine also plays a role in glucose metabolism and energy production. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.

Advantages and Limitations for Lab Experiments

Leucine is a commonly used supplement in sports nutrition and exercise physiology research. Its effects on muscle growth and protein synthesis can be easily measured using techniques such as muscle biopsies and stable isotope tracers. However, the use of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid in lab experiments can be limited by its availability and cost.

Future Directions

1. Investigating the effects of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid supplementation on muscle growth and protein synthesis in different populations, such as athletes, elderly individuals, and individuals with muscle wasting disorders.

2. Examining the effects of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid supplementation on other physiological processes, such as glucose metabolism and immune function.

3. Investigating the optimal dosage and timing of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid supplementation for maximizing muscle growth and protein synthesis.

4. Exploring the potential of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid as a therapeutic agent for muscle wasting disorders and other conditions.

5. Investigating the effects of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid supplementation in combination with other nutrients, such as carbohydrates and other amino acids.

Synthesis Methods

Leucine can be synthesized through the transamination of α-ketoisocaproic acid or by the breakdown of proteins. However, the most common method of synthesis is through fermentation using bacteria such as Corynebacterium glutamicum.

Scientific Research Applications

Leucine has been extensively studied for its role in protein synthesis and muscle growth. It has been shown to stimulate the mechanistic target of rapamycin (mTOR) signaling pathway, which is responsible for regulating protein synthesis. Leucine supplementation has also been found to increase muscle protein synthesis and improve muscle mass and strength in both young and older adults.

properties

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucyl-D-valine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

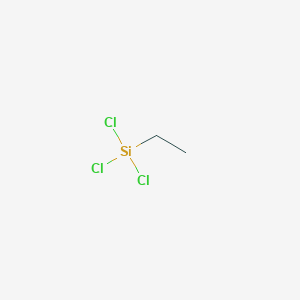

![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)